2-((Dihydro-2H-pyran-4(3H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-((Dihydro-2H-pyran-4(3H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with intriguing chemical properties, making it valuable for various scientific applications. It features a dihydropyran ring attached to a boron-containing dioxaborolane group. This structure lends itself to numerous chemical transformations, particularly in organic synthesis and materials science.
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis, particularly in the formation of carbon-carbon bonds .
Mode of Action
It’s worth noting that boronic acids and their derivatives are commonly used in suzuki-miyaura cross-coupling reactions, which form carbon-carbon bonds . In these reactions, the boronic acid or its derivative acts as a nucleophile, attacking an electrophilic carbon to form a new bond .
Biochemical Pathways
The formation of carbon-carbon bonds is a fundamental process in organic chemistry and biochemistry, involved in the synthesis of many complex molecules .
Result of Action
As a reagent in organic synthesis, its primary effect would be the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
Like many organic reactions, factors such as temperature, solvent, and ph could potentially influence the efficacy and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: : One common method for synthesizing 2-((Dihydro-2H-pyran-4(3H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of dihydropyran with bis(pinacolato)diboron under conditions typically catalyzed by a transition metal such as palladium or copper. The reaction is carried out in the presence of a base, like potassium carbonate, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: : In industrial settings, the process is scaled up, ensuring efficient mixing and temperature control to maximize yield and purity. Automated continuous flow reactors are often employed to handle large volumes and maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidative transformations, often yielding boronic acids or related species, useful intermediates in organic synthesis.
Reduction: : Reductive reactions can convert this compound into various saturated boronates, utilized in further functional group transformations.
Substitution: : Substitution reactions, particularly nucleophilic substitutions, allow for the exchange of the dioxaborolane moiety with other functional groups, broadening its utility in synthesis.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include hydrogen peroxide or organic peroxides.
Reduction: : Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: : Nucleophiles such as organolithium or Grignard reagents are employed, often in solvents like THF under controlled temperatures.
Major Products Formed: : Products vary based on the reaction type but commonly include boronic acids, alkyl boranes, and various organoboron derivatives.
Scientific Research Applications
2-((Dihydro-2H-pyran-4(3H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has broad applications across multiple fields:
Chemistry: : It serves as a precursor in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds, crucial in building complex organic molecules.
Biology: : Its derivatives are explored in boron neutron capture therapy (BNCT) for cancer treatment, exploiting the boron's neutron absorption properties.
Medicine: : Organoboron compounds, including this one, are integral in developing pharmaceuticals, particularly in drug discovery and development.
Industry: : Used in the manufacture of advanced materials, such as polymers and liquid crystals, benefiting from its unique chemical properties.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
2-((Dihydro-2H-furan-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: : Similar structure but with a furan ring, offering different reactivity patterns.
2-((Dihydro-2H-thiopyran-4(3H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: : Incorporates a thiopyran ring, affecting its chemical stability and reaction conditions.
Uniqueness: : The unique combination of a dihydropyran ring and a dioxaborolane group makes 2-((Dihydro-2H-pyran-4(3H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane particularly versatile, offering distinct reactivity and stability that is leveraged in both academic and industrial settings.
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Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(oxan-4-ylidenemethyl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO3/c1-11(2)12(3,4)16-13(15-11)9-10-5-7-14-8-6-10/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMFIPYRLVGJEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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